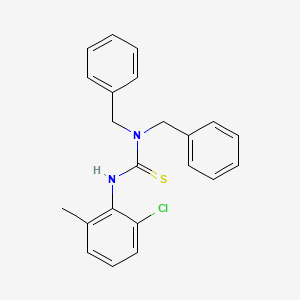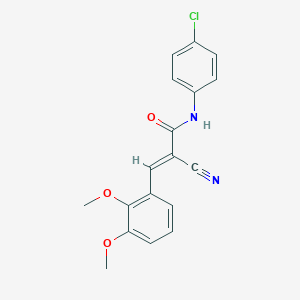![molecular formula C18H15ClF2N4O2S B10898971 4-{[(E)-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10898971.png)
4-{[(E)-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[((E)-1-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a difluoromethyl group, and a chlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific catalysts and reaction conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow difluoromethylation protocols, which are efficient and scalable . These methods utilize reagents such as fluoroform and specific catalysts to achieve the desired transformations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The chlorophenoxy moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield a triazole oxide, while reduction of the difluoromethyl group may produce a methyl-substituted triazole.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound has potential applications as a biochemical probe due to its ability to interact with specific enzymes and receptors. Its difluoromethyl group can enhance binding affinity and selectivity.
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry
In industry, this compound is used in the development of new materials with enhanced properties. Its difluoromethyl group can improve the thermal and chemical stability of polymers and other materials .
Mechanism of Action
The mechanism of action of 4-[((E)-1-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-chlorophenoxy acetic acid: Similar in structure due to the chlorophenoxy moiety.
N-difluoromethyl amides: Share the difluoromethyl group and are used in similar applications.
Uniqueness
What sets 4-[((E)-1-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart is its combination of a triazole ring, a difluoromethyl group, and a chlorophenoxy moiety. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields.
Properties
Molecular Formula |
C18H15ClF2N4O2S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
4-[(E)-[3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15ClF2N4O2S/c1-26-15-6-5-11(9-22-25-17(16(20)21)23-24-18(25)28)7-12(15)10-27-14-4-2-3-13(19)8-14/h2-9,16H,10H2,1H3,(H,24,28)/b22-9+ |
InChI Key |
XJYHFLPFEWVSPI-LSFURLLWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)F)COC3=CC(=CC=C3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)F)COC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10898893.png)
![methyl N-{[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10898902.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[4-(diethylamino)phenyl]urea](/img/structure/B10898906.png)
![(4Z)-4-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10898923.png)
![(7Z)-3-(difluoromethyl)-7-(2,4-dimethoxybenzylidene)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10898930.png)
![7-(difluoromethyl)-N-(2-hydroxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898942.png)
![N-(4-bromophenyl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898943.png)
![4-Bromo-2-({[4-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B10898944.png)
![N'-({3-[(4-iodophenoxy)methyl]phenyl}carbonyl)-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10898945.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B10898946.png)
![5-(difluoromethyl)-4-{[(E)-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10898948.png)
![2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B10898953.png)

